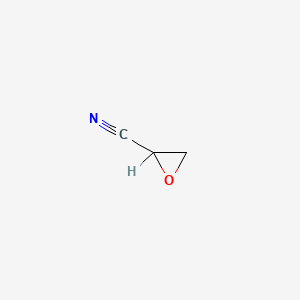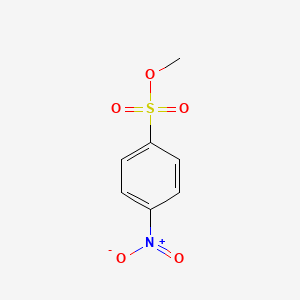
3,3'-Difluorobenzidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of difluorocarbene-derived molecules, including 3,3'-Difluorobenzidine, often involves the generation of difluorocarbene radicals from precursors such as 3,3'-difluorodiazirine (CF2N2). This process is crucial for the creation of a variety of fluorinated organic compounds. Techniques for synthesizing these radicals have evolved, focusing on more environmentally friendly and efficient methods. For example, the use of fluoroform (CHF3) as a difluorocarbene source represents a significant advancement in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes under moderate conditions (Thomoson & Dolbier, 2013).
Molecular Structure Analysis
The molecular structure of 3,3'-Difluorobenzidine and its derivatives, including difluorodiazirine, has been extensively studied. These analyses reveal that difluorodiazirine has no dipole moment in its ground state but exhibits significant dipole moments in its excited states. Such characteristics are crucial for understanding the reactivity and interaction potential of these molecules (Terrabuio, Haiduke, & Matta, 2016).
Chemical Reactions and Properties
The reactivity of 3,3'-Difluorobenzidine derivatives, especially difluorocarbene, with various substrates leads to a plethora of chemical transformations. These reactions include difluoromethylation, gem-difluorocyclopropanation, and the formation of difluoromethyl ethers and thioethers. The versatility of difluorocarbene in these reactions underscores its importance in synthesizing fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Ni & Hu, 2014).
Aplicaciones Científicas De Investigación
Estudios de Mutagénesis
3,3’-Difluorobenzidina: se ha utilizado en estudios de mutagénesis para comprender su impacto en las mutaciones genéticas. La investigación publicada en la revista Carcinogenesis indica que este compuesto, junto con sus derivados halogenados, se sintetizó y se probó para su capacidad de revertir Salmonella typhimurium. Los estudios encontraron que la 3,3’-Difluorobenzidina es un mutágeno de acción directa hacia la S. cepa typhimurium TA98 {svg_1}.
Análisis de Solubilidad en Líquidos Iónicos
La solubilidad del compuesto se ha investigado experimentalmente en varios líquidos iónicos (IL), lo cual es crucial para aplicaciones como los sistemas de refrigeración por absorción (ARS). Los datos de solubilidad son esenciales para optimizar el rendimiento de los ARS, donde la 3,3’-Difluorobenzidina podría utilizarse potencialmente como refrigerante o componente absorbente {svg_2}.
Desarrollo de Sondas Fluorescentes
En el campo de la microscopía de fluorescencia y la imagenología celular, los derivados de la 3,3’-Difluorobenzidina se exploran para el diseño y la síntesis de sondas fluorescentes. Estas sondas se pueden utilizar para detectar iones o moléculas específicas dentro de los sistemas biológicos, proporcionando información valiosa sobre los procesos celulares {svg_3}.
Mecanismo De Acción
Target of Action
It has been shown to have mutagenic effects on salmonella typhimurium , suggesting that it may interact with DNA or associated proteins.
Mode of Action
3,3’-Difluorobenzidine appears to act as a direct-acting mutagen towards Salmonella typhimurium strain TA98 This suggests that the compound interacts directly with the DNA of the organism, causing mutations
Result of Action
Its mutagenic effects suggest that it may cause dna damage, leading to mutations and potentially contributing to carcinogenesis
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-amino-3-fluorophenyl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNPGQZSPDFZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196304 | |
| Record name | 3,3'-Difluorobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
448-97-5 | |
| Record name | 3,3'-Difluorobenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Difluorobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Diamino-3,3'-difluorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3,3'-Difluorobenzidine relate to its mutagenicity?
A: Research indicates that the position of halogen substituents on the benzidine structure directly influences the compound's mutagenic potential. [] Specifically, 3,3'-Difluorobenzidine demonstrates lower mutagenicity compared to 3,3'-Dichlorobenzidine and 3,3'-Dibromobenzidine. [] This suggests that the electronegativity and size of the halogen atom at the 3,3' positions play a significant role in the compound's interaction with DNA and subsequent mutagenic activity.
Q2: Can 3,3'-Difluorobenzidine be used as a building block for supramolecular structures?
A: Yes, 3,3'-Difluorobenzidine derivatives can function as guest molecules in host-guest chemistry. [] For example, a bis-N-tetraethyleneglycol-substituted 3,3'-Difluorobenzidine derivative was successfully complexed with a cyclobis(paraquat-p-phenylene) host molecule. [] This complex was further utilized in the creation of a blue-colored []rotaxane, highlighting the potential of 3,3'-Difluorobenzidine derivatives in supramolecular self-assembly and the development of functional materials.
Q3: What is the mechanism of the acid-catalyzed conversion of 2,2'-Difluorohydrazobenzene, a precursor to 3,3'-Difluorobenzidine?
A: The acid-catalyzed conversion of 2,2'-Difluorohydrazobenzene follows first-order kinetics with respect to the hydrazo-compound and second-order kinetics with respect to hydrogen ions. [] This conversion primarily yields 3,3'-Difluorobenzidine through a rearrangement reaction (86% yield). [] The remaining products consist of disproportionation products, namely 2,2'-Difluoroazobenzene (7%) and 2-Fluoroaniline (14%). [] These findings suggest a complex reaction mechanism influenced by the presence of fluorine atoms in the ortho positions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1202739.png)












